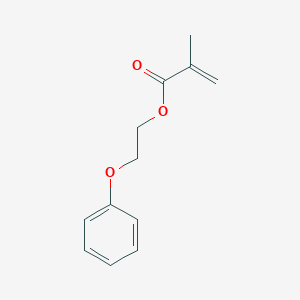

2-Phenoxyethyl methacrylate

Overview

Description

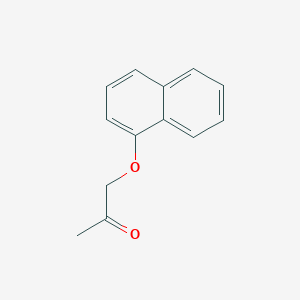

2-Phenoxyethyl methacrylate (2-PEMA) is a UV absorbing monomer . It has a molecular formula of C12H14O3 and a molecular weight of 206.24 . It is also known by other names such as Methacrylic Acid 2-Phenoxyethyl Ester .

Synthesis Analysis

2-PEMA can be synthesized by reacting 2-Phenyl ethanol with methacryloyl chloride . The process involves free radical polymerization technique using benzoyl peroxide as an initiator .

Molecular Structure Analysis

The linear formula of 2-PEMA is H2C=C(CH3)CO2CH2CH2OC6H5 . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

2-PEMA is used as a laboratory reagent and in the manufacture of substances . It is also used in the photopolymerization of methacrylates comprising phenyl moieties .

Physical And Chemical Properties Analysis

2-PEMA is a clear liquid that is colorless to light yellow . It has a boiling point of 130-132°C, a flash point of 100°C, and a density of 1.08 g/mL at 25°C . It is soluble in methanol . The refractive index is n20/D 1.513 (lit.) .

Scientific Research Applications

Elasticity Mapping of Methacrylate-Based Copolymers

2-Phenoxyethyl methacrylate is used in the creation of methacrylate-based copolymers. These copolymers are used to generate elasticity maps using atomic force microscopy (AFM). The Young’s modulus (YM) value of a copolymer composed of 15% phenoxyethyl methacrylate and 85% 2-hydroxyethyl methacrylate (HEMA) is greater than that of a HEMA homopolymer, indicating that the combination results in a stiffer polymer material .

Adhesion Force Mapping

The same copolymers are also used to provide adhesion force maps. These maps are generated using AFM and the Derjaguin–Müller–Toporov (DMT) fitting model .

3. Creation of Stiffer Polymer Thin Films Methacrylate-based copolymers with bulky substituents such as -OPh (which includes 2-Phenoxyethyl methacrylate) may exhibit higher YM, resulting in stiffer polymer thin films .

Use in Hydrogels

2-Phenoxyethyl methacrylate can be used in the creation of hydrogels, which have a wide range of applications in fields such as drug delivery and tissue engineering .

Photoinitiated Polymerization

2-Phenoxyethyl methacrylate can be used in photoinitiated polymerization processes. This involves the use of light to initiate a polymerization reaction .

Use in Nanomaterials

Given the interest in nanomechanical property measurements of biomaterials, biological tissues and cells, soft matters, polymers, and thin films, 2-Phenoxyethyl methacrylate can be used in the creation of nanomaterials .

Mechanism of Action

Target of Action

2-Phenoxyethyl methacrylate is an organic compound that is widely used in the chemical industry as an important raw material . It is often used as a synthetic intermediate for polymers . .

Mode of Action

The mode of action of 2-Phenoxyethyl methacrylate is primarily through its role as a monomer in polymer synthesis . It can polymerize with other monomers to produce high molecular weight materials, such as polymer coatings, resins, and adhesives .

Biochemical Pathways

Its role in polymer synthesis suggests it may influence the physical and chemical properties of the resulting polymer materials .

Pharmacokinetics

It is soluble in organic solvents such as ethers, ketones, and alcohols .

Result of Action

The primary result of the action of 2-Phenoxyethyl methacrylate is the formation of polymer materials with specific properties, such as flexibility, durability, and resistance to environmental factors . These properties make the resulting materials suitable for various applications, including coatings, resins, and adhesives .

Action Environment

The action of 2-Phenoxyethyl methacrylate can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by temperature, light, and the presence of other chemicals . It is a flammable liquid and should be kept away from open flames and high temperatures . When handling this compound, good ventilation is necessary to avoid inhalation of vapors . Protective measures, including wearing gloves, safety glasses, and protective clothing, should be taken .

Safety and Hazards

Future Directions

2-PEMA has been used in various applications including coatings, inks, adhesives, varnishes, stereolithography, 3D print, laser printing imaging, dentistry, and microelectronics . Its future directions could involve further exploration of these applications and potential new uses in related fields .

properties

IUPAC Name |

2-phenoxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-10(2)12(13)15-9-8-14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXQWAAGPPNOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50858-63-4, 129401-30-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-phenoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50858-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethyl methacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129401-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044773 | |

| Record name | Ethylene glycol phenyl ether methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2-Phenoxyethyl methacrylate | |

CAS RN |

10595-06-9 | |

| Record name | Phenoxyethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-phenoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol phenyl ether methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S0749T15J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

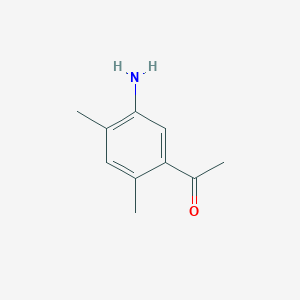

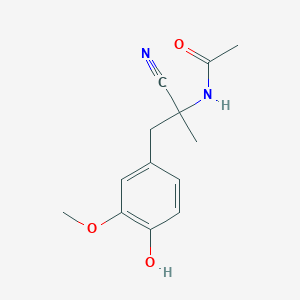

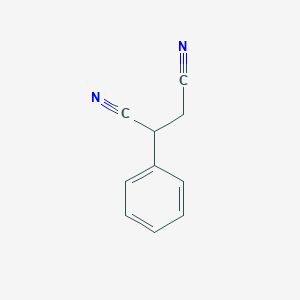

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key properties of 2-phenoxyethyl methacrylate that make it suitable for various applications?

A1: 2-Phenoxyethyl methacrylate (POEMA) exhibits several beneficial properties:

- Polymerization Versatility: POEMA readily undergoes free radical polymerization, allowing for copolymerization with various monomers like methyl methacrylate (MMA), 2-[(phenylamino) carbonyl] oxyethyl methacrylate (PCOMA), and styrene. [, , ] This enables the creation of materials with tailored properties.

- Tunable Hydrophobicity: The presence of both aromatic and aliphatic ether groups in its structure contributes to its hydrophobic nature. This hydrophobicity can be further modulated by copolymerization with other monomers, leading to materials suitable for diverse applications. [, ]

- Temperature Sensitivity: Copolymers incorporating POEMA can exhibit temperature-dependent behavior, particularly when combined with temperature-sensitive monomers like N-isopropylacrylamide. This characteristic proves valuable in applications such as injectable hydrogels for biomedical applications. []

Q2: How does the structure of 2-phenoxyethyl methacrylate influence its reactivity in polymerization reactions?

A2: The structure of POEMA significantly impacts its reactivity:

- Electron-Withdrawing Effect: The phenoxy group, due to its electron-withdrawing nature, reduces the electron density on the vinyl group of POEMA, influencing its reactivity ratios during copolymerization. This effect is evident in its copolymerization behavior with monomers like MMA. []

Q3: Can you elaborate on the applications of 2-phenoxyethyl methacrylate in the development of advanced materials?

A3: POEMA finds utility in diverse applications:

- Biomedical Materials: POEMA serves as a crucial component in developing temperature-sensitive hydrogels for artificial lenses. Its incorporation imparts biocompatibility and enables the creation of injectable materials that solidify at body temperature. [] Additionally, its hydrophobic nature contributes to the development of "glistening-free" acrylic intraocular lens (IOL) materials with improved biocompatibility and reduced risk of complications like posterior capsule opacification and postoperative endophthalmitis. []

- Thermal Transfer Sheets: Copolymers of POEMA, particularly with 2-hydroxyethyl methacrylate and styrene-acrylonitrile copolymers, find application in thermal transfer sheets due to their ability to receive and retain dyes effectively. []

Q4: Are there any challenges associated with using 2-phenoxyethyl methacrylate in specific applications?

A4: While POEMA offers numerous advantages, certain challenges exist:

- Control over Polymerization: In some cases, achieving precise control over the RAFT dispersion polymerization of POEMA, particularly when targeting well-defined block copolymers with narrow dispersity, can be challenging. [] This highlights the need for optimized polymerization conditions and potentially the exploration of alternative polymerization techniques for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B83092.png)